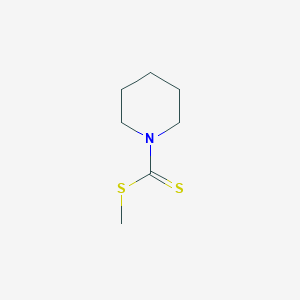

Methyl piperidine-1-carbodithioate

描述

Methyl piperidine-1-carbodithioate is an organic compound with the molecular formula C7H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbodithioate functional group.

准备方法

Synthetic Routes and Reaction Conditions

Methyl piperidine-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide and methyl iodide. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile and attacking the carbon disulfide, followed by methylation to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

Methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Methyl piperidine-1-carbodithioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes

作用机制

The mechanism of action of methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound’s ability to modulate enzyme activity and protein function makes it a valuable tool in biochemical research .

相似化合物的比较

Methyl piperidine-1-carbodithioate can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Carbodithioates: Compounds with the carbodithioate functional group exhibit similar reactivity but may have different applications depending on their overall structure.

Similar Compounds

- Piperidine

- This compound

- Piperidine carbodithioate

生物活性

Methyl piperidine-1-carbodithioate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various studies.

Chemical Structure and Synthesis

This compound (CAS No. 698-17-9) is a member of the dithiocarbamate family, characterized by the presence of a piperidine ring and carbodithioate functional group. The synthesis typically involves the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base such as sodium hydroxide, leading to the formation of sodium piperidine-1-carbodithioate, which can be further converted to the methyl derivative through methylation reactions .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

| Salmonella typhi | Moderate |

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promising antitumor activity. A series of studies synthesized derivatives containing dithiocarbamate moieties, which were tested for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer types .

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with microbial membranes, causing structural damage.

- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival and proliferation.

- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus . The minimal inhibitory concentration (MIC) was determined using standard broth microdilution methods.

- Results : The compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus , indicating strong antimicrobial potential.

Study 2: Antitumor Activity

In another investigation, researchers synthesized a series of dithiocarbamate derivatives and assessed their cytotoxicity against human breast cancer cell lines (MCF-7).

属性

IUPAC Name |

methyl piperidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWXUCPVRKLZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878999 | |

| Record name | METHYL-PIPERIDINYL-DITHIOCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the general structure of the methyl piperidine-1-carbodithioate derivatives discussed in the research papers?

A1: The research papers primarily focus on derivatives where the this compound moiety is linked to various aromatic systems through a methylene bridge. These aromatic systems include coumarin derivatives (with varying substitutions), benzothiazole, and quinazoline.

Q2: What are some key structural features observed in the crystal structures of these compounds?

A2: X-ray crystallography studies reveal several consistent features:

- Piperidine ring conformation: The piperidine ring consistently adopts a chair conformation in all reported structures. [, , , , , , ]

- Planarity of aromatic systems: The aromatic systems (coumarin, benzothiazole, quinazoline) generally display near planarity, with only minor deviations observed. [, , ]

- Intermolecular interactions: Crystal packing is often stabilized by various intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯S interactions, π–π stacking interactions, and weaker van der Waals forces. [, , , , , ]

Q3: Are there any insights into the structure-activity relationship (SAR) of these compounds based on the reported research?

A3: While the provided research focuses primarily on structural characterization, some insights into SAR can be gleaned:

- Aromatic system variations: The use of different aromatic systems (coumarin, benzothiazole, quinazoline) suggests an exploration of how the electronic and steric properties of this moiety influence the overall activity of the compounds. [, , ]

- Substituent effects: Variations in the substituents on the coumarin ring (e.g., chlorine, methyl, methoxy groups) indicate investigations into how these modifications impact activity. [, , , ]

Q4: What analytical techniques were employed to characterize these compounds?

A4: The research papers primarily relied on the following analytical techniques:

- X-ray crystallography: This technique provided detailed insights into the three-dimensional structures and intermolecular interactions of the compounds. [, , , , , , ]

- Infrared spectroscopy (IR): IR spectroscopy was used to identify characteristic functional groups present in the molecules. []

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided information about the structure and connectivity of atoms within the molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。